3-(4-Isopropoxyphenyl)propanoic acid
Overview
Description
3-(4-Isopropoxyphenyl)propanoic acid is a chemical compound with the CAS Number 79669-11-7 and a linear formula of C12H16O3 . It has a molecular weight of 208.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) .Scientific Research Applications
Renewable Building Block for Polymer Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to 3-(4-Isopropoxyphenyl)propanoic acid, has been utilized as a renewable building block in the synthesis of polybenzoxazine. This approach is sustainable and provides an alternative to phenol, allowing for the enhancement of reactivity in molecules with –OH groups. It demonstrates a pathway towards a multitude of applications due to the vast number of –OH bearing compounds in materials science (Trejo-Machin et al., 2017).
Food Contact Material Safety
EFSA's scientific opinion on a derivative of this compound, specifically 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, has assessed its safety in food contact materials. This study ensures no safety concern for consumers when used in polyolefins in contact with certain food types, emphasizing its potential in food-related applications (Flavourings, 2011).
Synthesis of Propionamides
The hydrolysis of a nitrile derivative of this compound leads to the synthesis of propionamides, showcasing a method to produce compounds with weak antibacterial activity. This research offers insights into synthesizing new chemical entities with potential biological activities (Arutyunyan et al., 2014).
Potential Anti-Aging Composition
A novel method for manufacturing an amide derivative of 3-(4-Hydroxyphenyl)propanoic acid, closely related to this compound, has been developed for anti-aging skin care compositions. This illustrates the compound's potential in dermatological applications (Wawrzyniak et al., 2016).
Synthesis of Benzoxazine Molecules
The use of phloretic acid, derived from 3-(4-Hydroxyphenyl)propanoic acid, in the synthesis of benzoxazine molecules highlights its application in material science, particularly for materials with suitable thermal and thermo-mechanical properties. This application shows promise for renewable alternatives in material synthesis (Ye et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXOGLLGCFBNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79669-11-7 | |
Record name | 3-[4-(propan-2-yloxy)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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